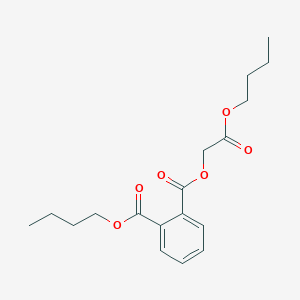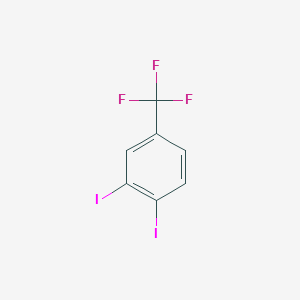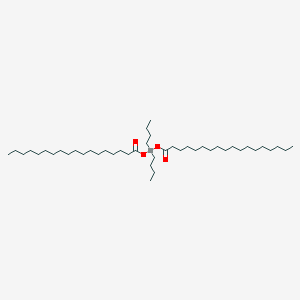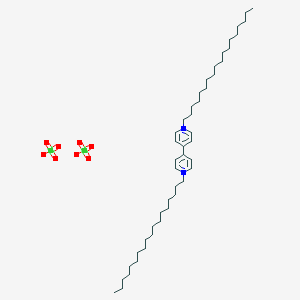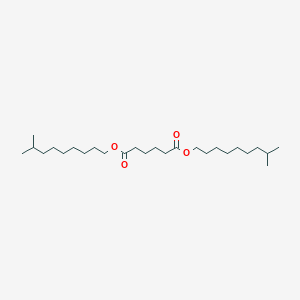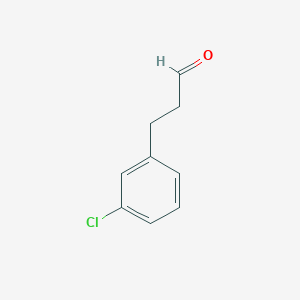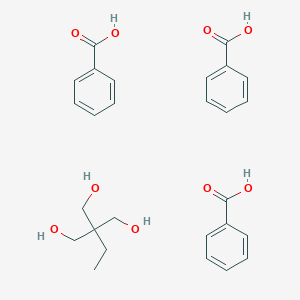
Trimethylol Propane Tribenzoate
Overview
Description
Trimethylol Propane Tribenzoate is an organic compound with the molecular formula C27H26O6. It is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. This compound is widely used in various industrial applications due to its unique chemical properties, such as stability under neutral and acidic conditions .
Mechanism of Action
Target of Action
Trimethylol Propane Tribenzoate (TPTB) is primarily used as a plasticizer and lubricant . Its primary targets are the materials it is added to, such as polymers, where it enhances flexibility, workability, and durability .
Mode of Action
TPTB interacts with its targets by integrating into the material structure, reducing intermolecular forces, and increasing flexibility . This interaction results in materials that are more resistant to wear and tear, have improved thermal stability, and exhibit enhanced performance .
Biochemical Pathways
In the esterification process, Trimethylolpropane (TMP) reacts with benzoic acid to form TPTB .
Pharmacokinetics
Its physical and chemical properties, such as its boiling point (5807±450 °C) and density (1192±006 g/cm3), influence its behavior in the environment .
Result of Action
The addition of TPTB to materials results in improved properties such as increased flexibility, enhanced thermal stability, and improved resistance to wear and tear . These changes at the molecular level translate to improved performance at the macroscopic level.
Action Environment
Environmental factors such as temperature and pressure can influence the action and efficacy of TPTB. For instance, its effectiveness as a plasticizer can be influenced by the temperature of the environment, as it affects the material’s flexibility . Furthermore, its stability could be affected by exposure to certain chemicals or conditions in its environment.
Preparation Methods
Trimethylol Propane Tribenzoate is typically synthesized by reacting trimethylolpropane with benzoic acid in the presence of a suitable solvent and catalyst. The reaction usually requires heating to facilitate the esterification process. Industrial production methods often involve the use of high-purity raw materials and controlled reaction conditions to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Trimethylol Propane Tribenzoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
Trimethylol Propane Tribenzoate has a wide range of scientific research applications:
Chemistry: It is used as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.
Biology: This compound is studied for its potential use in biological systems, particularly in the development of biocompatible materials.
Industry: It is used in the formulation of lubricants, coatings, and adhesives, providing improved performance characteristics
Comparison with Similar Compounds
Trimethylol Propane Tribenzoate can be compared with other similar compounds such as:
Trimethylolpropane Trioleate: Used as a biolubricant with excellent biodegradability but lower oxidative stability.
Neopentyl Glycol Dibenzoate: Offers similar plasticizing properties but with different solubility and stability characteristics.
Pentaerythritol Tetrabenzoate: Provides higher thermal stability but is more complex to synthesize. These comparisons highlight the unique balance of properties that this compound offers, making it a versatile compound for various applications .
Properties
CAS No. |
54547-34-1 |
|---|---|
Molecular Formula |
C27H26O6 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2,2-bis(benzoyloxymethyl)butyl benzoate |
InChI |
InChI=1S/C27H26O6/c1-2-27(18-31-24(28)21-12-6-3-7-13-21,19-32-25(29)22-14-8-4-9-15-22)20-33-26(30)23-16-10-5-11-17-23/h3-17H,2,18-20H2,1H3 |
InChI Key |
OWVAEQAOZDETGQ-UHFFFAOYSA-N |
SMILES |
CCC(CO)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CCC(COC(=O)C1=CC=CC=C1)(COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
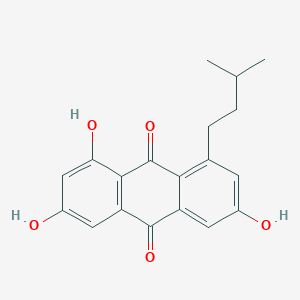
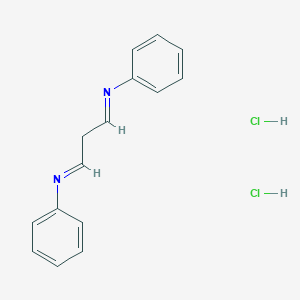
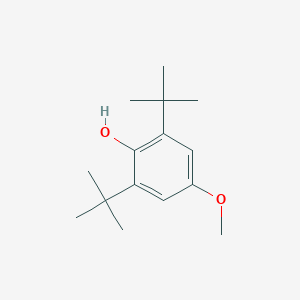

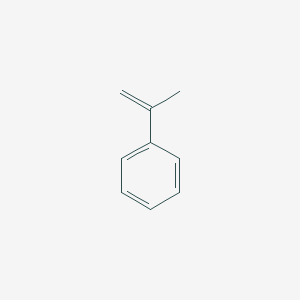
![10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B167149.png)
